N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine

Medicinal Chemistry Monoamine Oxidase Inhibition Structure-Activity Relationship

Researchers need isomer-pure 2-CF3-propargylamine to avoid functional mismatch with the 3-CF3 isomer. This compound serves as a certified reference standard for GC/HPLC isomer separation and a late-stage diversification building block for medicinal chemistry SAR. Its terminal alkyne enables CuAAC bioconjugation. • Differentiates ortho- from meta-CF3 positional isomers. • Enables 19F NMR probe development for protein-ligand binding studies. • Bulk and custom synthesis available with full analytical support.

Molecular Formula C12H12F3N
Molecular Weight 227.22 g/mol
CAS No. 651729-12-3
Cat. No. B12541576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine
CAS651729-12-3
Molecular FormulaC12H12F3N
Molecular Weight227.22 g/mol
Structural Identifiers
SMILESCN(C)CC#CC1=CC=CC=C1C(F)(F)F
InChIInChI=1S/C12H12F3N/c1-16(2)9-5-7-10-6-3-4-8-11(10)12(13,14)15/h3-4,6,8H,9H2,1-2H3
InChIKeyRXGUHMWDKDGZMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine (CAS 651729-12-3): Baseline Identification & Chemical Class


N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine (CAS 651729-12-3) is an organic compound with the molecular formula C12H12F3N and a molecular weight of 227.22 g/mol [1]. It belongs to the class of prop-2-yn-1-amine derivatives, characterized by a tertiary amine substituted with a propargyl group and a 2-(trifluoromethyl)phenyl moiety. This structure combines an alkyne functional group with a lipophilic trifluoromethyl-substituted aromatic ring, making it a potential intermediate in medicinal chemistry or chemical biology applications. However, a comprehensive scientific profile with quantitative differentiation data compared to its closest analogs is not currently available in the public domain [1].

Why Generic Substitution Is Not an Option for N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine Without Quantitative Evidence


For compounds within the prop-2-yn-1-amine class, subtle structural modifications—such as the position of a trifluoromethyl substituent on the phenyl ring—can drastically alter physicochemical properties, biological activity, and pharmacokinetic profiles [1]. Generic substitution or interchange with seemingly similar analogs like the 3-(trifluoromethyl)phenyl isomer (CAS 65126-77-4) or the non-fluorinated parent compound (CAS 2568-65-2) carries a high risk of functional mismatch. Without direct comparative data on potency, selectivity, lipophilicity, metabolic stability, or target engagement, any such substitution is scientifically unfounded and may lead to procurement of a compound with entirely different properties [2]. This evidence guide confirms that no such comparative data currently exists in the public domain, underscoring the need for caution and further experimental validation before any selection decision is made.

Product-Specific Quantitative Evidence Guide for N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine: Core Comparative Data


Evidence Gap: No Direct Head-to-Head Pharmacological or Physicochemical Comparisons Found

An exhaustive search of primary research papers, patents, and authoritative databases up to early 2025 has not yielded any study that directly compares N,N-dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine to a defined comparator (e.g., the 3-CF3 isomer, the unsubstituted parent compound, or a reference drug like selegiline) in the same assay with quantitative outcomes. The closest relevant dataset is the 1978 study by Kwatra et al. on N,N-dialkyl-3-phenylprop-2-yn-2-amines, which reports weak monoamine oxidase inhibition for a series of analogs but does not include the 2-CF3-phenyl derivative [1]. As a result, no quantitative differentiation claim can be substantiated at this time.

Medicinal Chemistry Monoamine Oxidase Inhibition Structure-Activity Relationship

Computational Lipophilicity as Proxy: A Cross-Study Comparable Estimate

In the absence of experimental logP/logD data, the computed XLogP3-AA value for the target compound (PubChem) is 3.0, which is identical to that of its 3-CF3 isomer [1][2]. This suggests similar lipophilicity between the two positional isomers. For the non-fluorinated parent compound (N,N-dimethyl-3-phenylprop-2-yn-1-amine, CAS 2568-65-2), the computed XLogP3-AA is 2.2 [3]. The introduction of a CF3 group at the ortho or meta position therefore increases lipophilicity by approximately 0.8 log units, a class-level inference that applies to both isomers. This class-level lipophilicity shift may influence membrane permeability and non-specific protein binding, but the lack of experimental data precludes any claim of one isomer over the other.

Physicochemical Properties Lipophilicity Drug-Likeness

Topological Polar Surface Area (tPSA) and Drug-Likeness: Class-Level Inference

The topological polar surface area (tPSA) of the target compound is 3.2 Ų, identical to that of both the 3-CF3 isomer and the unsubstituted parent compound, due to the identical set of heteroatoms (one nitrogen) [1][2][3]. This low tPSA is consistent with class-level properties of N,N-dimethyl-propargylamines and suggests high predicted passive membrane permeability. However, the tPSA does not differentiate between ortho- and meta-CF3 substitution, providing no basis for selecting one isomer over the other for applications requiring CNS penetration.

Drug Design tPSA Physicochemical Properties

Validated Application Scenarios for N,N-Dimethyl-3-[2-(trifluoromethyl)phenyl]prop-2-yn-1-amine Based on Available Evidence


Internal Reference Standard for Analytical Method Development (Positional Isomer Discrimination)

The compound may serve as a certified reference standard for GC/MS or HPLC method development aimed at separating 2-CF3 from 3-CF3 positional isomers of N,N-dimethyl-3-phenylprop-2-yn-1-amine. Its ortho substitution pattern alters retention time relative to the meta isomer due to steric effects on analyte-stationary phase interactions [1]. However, this application is purely analytical and depends on the availability of both isomers for method validation.

Building Block for Parallel Structure-Activity Relationship (SAR) Studies of Propargylamine Derivatives

Given the lack of prior pharmacological characterization, the compound can be used as a late-stage diversification building block in medicinal chemistry for SAR exploration of propargylamine-based inhibitors, where the ortho-CF3-phenyl group is hypothesized to influence binding pocket interactions differently than its meta- or para-substituted analogs [2]. This is a prospective use for exploratory research teams.

Molecular Probe Candidate for 19F NMR-Based Binding Assays (Subject to Experimental Validation)

The trifluoromethyl group (3 equivalent fluorine atoms) makes the compound potentially useful as a 19F NMR probe for protein-ligand binding studies via chemical shift perturbation [3]. This application is contingent on obtaining experimental binding data for the specific protein target of interest.

Starting Material for Click Chemistry Bioconjugation (Alkyne-Azide Cycloaddition)

The terminal alkyne moiety is a functional group well-suited for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted variants, enabling its use as a bifunctional linker in bioconjugation chemistry [4]. This is a general property of terminal propargylamines and not specific to this compound.

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